(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Description
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Properties
IUPAC Name |
2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2.ClH/c1-14-7-6-11-15-12(18-16-11)8-17-10-5-3-2-4-9(10)13;/h2-5,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGGFBKMZBQPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
- Molecular Formula : C12H15ClFN3O2
- Molecular Weight : 287.72 g/mol
- CAS Number : 1306738-70-4
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety are known for their broad range of biological activities. These include:
- Anticancer Activity : Many oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Antimicrobial Effects : Oxadiazole compounds exhibit potent antibacterial and antifungal properties. They have been shown to inhibit the growth of pathogens through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
- Anti-inflammatory and Analgesic Properties : Certain oxadiazole derivatives possess anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This is attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory mediators .
The biological activities of oxadiazole derivatives are often linked to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
- Receptor Modulation : Some compounds have been identified as modulators of various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in signaling pathways related to cancer and inflammation .
- DNA Interaction : Certain oxadiazoles can intercalate into DNA or bind to DNA repair proteins, leading to cytotoxic effects in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Activity :
- Antimicrobial Screening :
- Neuroprotective Effects :
Comparative Table of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µM) | Targeted Cell Line/Pathogen |
|---|---|---|---|
| Antitumor | Oxadiazole Derivative 1 | 1.143 | Renal Cancer |
| Antimicrobial | Oxadiazole Derivative 2 | Varies | Staphylococcus aureus |
| Anti-inflammatory | Oxadiazole Derivative 3 | Comparable to NSAIDs | Inflammatory Models |
| Neuroprotective | Oxadiazole Derivative 4 | Inhibitory | AChE in Alzheimer's Models |
Scientific Research Applications
Pharmacological Studies
Research has indicated that compounds containing oxadiazole moieties demonstrate significant pharmacological activities. The specific compound has been studied for its potential:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The oxadiazole structure is associated with reduced inflammation in cellular models, indicating potential therapeutic uses in treating inflammatory diseases .
Biochemical Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes related to metabolic pathways, which could be beneficial in designing drugs for metabolic disorders .
- Cell Signaling Modulation : There is evidence that this compound can influence cell signaling pathways, potentially providing insights into cancer research and treatment strategies .
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial effects of (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Effects
In vitro studies using human cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines when cells were exposed to lipopolysaccharides (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cytokine levels.
| Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| 0 | 500 |
| 10 | 300 |
| 50 | 150 |
Q & A
Q. What synthetic routes are established for synthesizing (2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride, and what are critical optimization parameters?
- Methodological Answer : Synthesis typically involves cyclocondensation of amidoxime intermediates with activated carboxylic acid derivatives. For example, hydroxylamine-mediated cyclization of nitrile precursors can yield the 1,2,4-oxadiazole core. Critical parameters include:
- Temperature control (70–90°C) to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to enhance reactivity.
- Purification via reverse-phase HPLC or column chromatography to isolate the hydrochloride salt .
Fluorophenoxy substitution requires careful coupling of 2-fluorophenol to the oxadiazole-methyl moiety using Mitsunobu or nucleophilic aromatic substitution conditions. Post-synthetic methylation of the ethylamine chain should be monitored via LC-MS to confirm stoichiometry .
Q. Which analytical techniques are most reliable for characterizing structural purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the 1,2,4-oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and fluorophenoxy group (δ 6.8–7.3 ppm). ¹⁹F NMR can verify the fluorine substituent’s position .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]⁺ at m/z 310.12) and detect impurities .
- HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water gradient) .
Q. What in vitro models are appropriate for initial pharmacological screening?
- Methodological Answer :
- Cytotoxicity : MTT assays using human neuroblastoma (SH-SY5Y) or hepatic (HepG2) cell lines to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for adrenergic (α/β) or serotonergic receptors, given structural similarities to arylcyclohexylamines .
- Enzyme Inhibition : Fluorometric assays targeting monoamine oxidases (MAO-A/B) or phosphodiesterases (PDEs) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of the 1,2,4-oxadiazol-3-yl moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenoxy group with chloro-, methoxy-, or nitro-substituted phenyl rings to evaluate electronic effects on bioactivity .
- Pharmacophore Modeling : Use software like Discovery Studio to align the oxadiazole core with known receptor ligands (e.g., MAO inhibitors) and identify critical hydrogen-bonding motifs .
- Data Correlation : Compare IC₅₀ values across analogs to quantify substituent effects. For example, fluorinated analogs often show enhanced blood-brain barrier penetration .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo efficacy may stem from rapid hepatic metabolism (e.g., CYP450-mediated oxidation of the ethylamine chain) .
- Metabolite Identification : LC-MS/MS to detect active metabolites. For instance, N-demethylation of the methylamine group could alter receptor affinity .
- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from in vitro EC₅₀ values .
Q. Which computational approaches predict binding affinity with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine D₂ or NMDA receptors. Focus on the oxadiazole’s dipole moment and fluorine’s electronegativity for binding stabilization .
- MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor complex stability under physiological conditions (e.g., solvation in SPC/E water) .
- QSAR Modeling : Generate regression models correlating logP values (<2.5) with CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
